molecular formula C5H4BrNS B151201 3-Bromopyridine-2(1H)-thione CAS No. 65938-86-5

3-Bromopyridine-2(1H)-thione

Cat. No. B151201
CAS RN: 65938-86-5
M. Wt: 190.06 g/mol
InChI Key: DYSAQUBMKLAXTJ-UHFFFAOYSA-N
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Description

3-Bromopyridine-2(1H)-thione is a chemical compound that is part of the pyridine thiones family. It is a derivative of pyridine, a basic heterocyclic organic compound with a thione group attached to its structure. The presence of the bromine atom on the pyridine ring makes it a versatile intermediate for various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of related pyridine thiones has been explored in several studies. For instance, 3-cyanopyridine-2(1H)-thiones have been synthesized through reactions with Biginelli-type compounds, leading to the formation of complex heterocyclic scaffolds . Another method involves the reaction of δ-keto nitroles with sulfur and the condensation of chalcones with cyanothioacetamide to produce 3-cyanopyridine-2-thiones . Additionally, 3,3′-thiobispyridine, which shares a similar pyridine thione structure, has been prepared by reacting pyridine-3-thiol with 3-bromopyridine .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-bromopyridine-2(1H)-thione has been determined using various techniques. For example, the structure of 3-allyl-4-(4-bromophenyl)-3-cyano-6-oxopiperidine-2-thione was confirmed by X-ray crystallography . The structure of 3-bromopyridinium perchlorate hemihydrate, which includes a bromopyridine moiety, was also elucidated using X-ray diffraction methods .

Chemical Reactions Analysis

3-Bromopyridine-2(1H)-thione and its derivatives participate in a variety of chemical reactions. The Thorpe–Ziegler-type reaction is one such example, where 3-cyanopyridine-2(1H)-thiones react with other compounds to form heterocyclic structures . The thionucleoside derivative 4-thio-5-bromo-2'-deoxyuridine shows the ability to be incorporated into DNA and become sensitive to UVA light, which has therapeutic implications . Furthermore, the bromination of pyridine thiones and their subsequent reactions have been studied to understand their properties and potential applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-bromopyridine-2(1H)-thione derivatives are influenced by their molecular structure. For instance, the polarographic reduction of 1,1′-dimethyl-3,3′-thiobispyridinediium diiodide, a related compound, involves a one-electron transfer at a specific potential . The UV absorption properties of 4-thio-5-bromo-2'-deoxyuridine suggest its potential for inducing DNA damage when exposed to UVA light . The crystal structure of 3-bromopyridinium perchlorate hemihydrate provides insights into the arrangement of the bromopyridine cations and their interactions with water molecules .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

One significant application of compounds related to 3-Bromopyridine-2(1H)-thione is in the synthesis of complex heterocyclic structures. For instance, 3-cyanopyridine-2(1H)-thiones react with Biginelli-type compounds in a Thorpe–Ziegler-type reaction to create tetra- and pentacyclic heterocyclic scaffolds. These compounds have been explored for their antibacterial and antifungal activities, highlighting their potential in pharmaceutical research (Lebedyeva et al., 2012).

Development of Pharmacologically Active Derivatives

Thiourea derivatives of functionally substituted pyridines, including 3-bromopyridine analogs, have been synthesized and studied for their structure. These derivatives hold pharmacological promise due to the active pyridine moiety within their structure, suggesting potential applications in drug development and medicinal chemistry (Nurkenov et al., 2021).

Exploration of Complexation Reactions

Research into 3-bromopyridine derivatives extends into the field of coordination chemistry, where these compounds act as ligands in complexation reactions. For instance, studies have shown how 3-bromopyridine derivatives can form stable complexes with metals such as Fe(III) and Pb(II), suggesting applications in catalysis, material science, and environmental chemistry (Katoh et al., 2006).

Molecular Structure and Spectroscopic Analysis

The molecular structure and vibrational spectra of derivatives of 3-bromopyridine have been studied using density functional methods, providing insights into the electronic and structural properties of these compounds. This research aids in understanding the fundamental properties of these molecules, which is crucial for their application in various chemical processes (Kandasamy & Velraj, 2012).

Synthesis Techniques and Methodologies

Improved synthesis techniques for 3-bromopyridine derivatives have been developed, demonstrating the versatility and importance of these compounds in organic synthesis. For example, an improved protocol for the preparation of 3-pyridylboronic acid from 3-bromopyridine via lithium-halogen exchange showcases advances in synthesis methodologies that could be applied broadly in chemical research (Li et al., 2002).

Safety And Hazards

3-Bromopyridine is considered hazardous. It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-bromo-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNS/c6-4-2-1-3-7-5(4)8/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSAQUBMKLAXTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=S)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80495596
Record name 3-Bromopyridine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80495596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromopyridine-2(1H)-thione

CAS RN

65938-86-5
Record name 3-Bromopyridine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80495596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromopyridine-2-thiol
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